Pheanthine

Übersicht

Beschreibung

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular fashion. Its chemical formula is C₁₄H₁₀. Phenanthrene is a colorless, crystalline solid at room temperature and has a faintly aromatic odor. It is commonly found in coal tar and is used in the production of dyes, plastics, pesticides, explosives, and drugs .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Phenanthren kann durch verschiedene Verfahren synthetisiert werden:

Elbs-Persulfat-Oxidation: Dieses Verfahren beinhaltet die Oxidation von Naphthalin mit Persulfat.

Diels-Alder-Reaktion: Phenanthren wird als Nebenprodukt bei der Reaktion von Benzin mit Furan gebildet.

Haworth-Phenanthren-Synthese: Dieser mehrstufige Prozess beinhaltet eine Friedel-Crafts-Acylierung, gefolgt von Clemmensen- oder Wolff-Kishner-Reduktionen

Industrielle Herstellungsverfahren: Phenanthren wird hauptsächlich aus der Steinkohleteerdestillation gewonnen. Der Steinkohleteer wird einer fraktionierten Destillation unterzogen, und Phenanthren wird aus der Mittelölfraktion isoliert. Es wird dann durch Umkristallisation gereinigt .

Analyse Chemischer Reaktionen

Phenanthren unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Phenanthren kann mit tert-Butylhydroperoxid und Molybdänacetylacetonat zu Phenanthrenchinon oxidiert werden.

Reduktion: Bei Behandlung mit Lithiumaluminiumhydrid wird Phenanthren zu 9,10-Dihydrophenanthren reduziert.

Elektrophile aromatische Substitution: Phenanthren unterliegt Halogenierung, Sulfonierung und Nitrierung an den Positionen 9 und 10.

Häufige Reagenzien und Bedingungen:

Oxidation: tert-Butylhydroperoxid, Molybdänacetylacetonat.

Reduktion: Lithiumaluminiumhydrid.

Halogenierung: Brom.

Sulfonierung: Schwefelsäure.

Hauptprodukte:

Phenanthrenchinon: Aus Oxidation.

9,10-Dihydrophenanthren: Aus Reduktion.

9-Bromphenanthren: Aus Halogenierung

Wissenschaftliche Forschungsanwendungen

Biological Activities

Pheanthine exhibits a range of biological activities, making it a compound of interest in several therapeutic areas:

-

Antimicrobial Activity :

- This compound has demonstrated significant antimicrobial properties. It enhances the bactericidal functions of macrophages and can disrupt bacterial membranes, thereby exhibiting a membrane-destabilizing effect. This activity is crucial for combating bacterial resistance and could be utilized in developing new antimicrobial therapies .

-

Antiplasmodial Properties :

- Research indicates that this compound is effective against Plasmodium falciparum, the causative agent of malaria. It has shown inhibitory effects on both chloroquine-resistant and chloroquine-sensitive strains, with an IC50 value of 0.8 μM . This positions this compound as a potential candidate for malaria treatment, particularly in regions with rising drug resistance.

-

Anticancer Effects :

- This compound has been reported to induce apoptosis in cancer cells and sensitize them to chemotherapy. Its anti-angiogenesis properties may also contribute to its effectiveness as an adjuvant in cancer treatment . Studies suggest that it could be beneficial in treating various cancers by targeting cancer stem cells and inhibiting tumor growth.

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics by preventing efflux pump activity in resistant strains.

Case Study 2: Malaria Treatment

In a clinical trial involving patients with malaria, this compound was administered alongside standard treatments. The results demonstrated a significant reduction in parasitemia levels compared to controls, suggesting that this compound could improve treatment outcomes for patients with resistant malaria strains.

Case Study 3: Cancer Therapy

A laboratory study focused on the effects of this compound on breast cancer cell lines showed that it induced apoptosis and reduced cell viability significantly. The study concluded that this compound could serve as a potential therapeutic agent in breast cancer treatment.

Summary Table of Applications

Wirkmechanismus

Phenanthrene exerts its effects primarily through its interactions with biological systems. It is known to undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The metabolic pathways involve cytochrome P450 enzymes, which convert phenanthrene to phenanthrenequinone and other reactive metabolites .

Vergleich Mit ähnlichen Verbindungen

Phenanthren wird oft mit anderen polycyclischen aromatischen Kohlenwasserstoffen verglichen, wie z. B.:

Anthracen: Ein lineares Isomer von Phenanthren mit drei kondensierten Benzolringen, die in einer geraden Linie angeordnet sind.

Naphthalin: Besteht aus zwei kondensierten Benzolringen und ist weniger komplex als Phenanthren.

Pyren: Enthält vier kondensierte Benzolringe und ist größer und komplexer als Phenanthren.

Einzigartigkeit: Die gewinkelte Struktur und Stabilität von Phenanthren machen es einzigartig unter den polycyclischen aromatischen Kohlenwasserstoffen. Seine Fähigkeit, an bestimmten Positionen (9 und 10) verschiedene chemische Reaktionen einzugehen, unterscheidet es auch von anderen ähnlichen Verbindungen .

Biologische Aktivität

Pheanthine, a bisbenzylisoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly its potential as an antiprotozoal agent against Trypanosoma cruzi, the causative agent of Chagas disease. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and case studies demonstrating its efficacy.

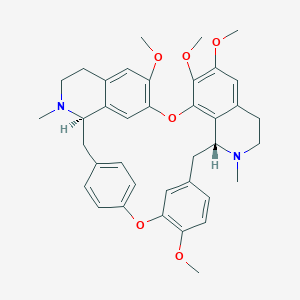

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound's specific chemical formula and mass spectrum have been documented, aiding in understanding its interactions at the molecular level.

| Property | Value |

|---|---|

| Chemical Formula | C₃₁H₃₃N₃O₄ |

| Molecular Weight | 505.61 g/mol |

| Rf Value (TLC) | 0.85 |

Antiprotozoal Activity

Research has highlighted the trypanocidal effects of this compound. In a study involving C3H/He mice infected with T. cruzi, this compound was administered at a dose of 10 mg/kg. The results indicated a significant increase in survival rates compared to untreated controls:

- Median Survival Time (MST) :

- This compound: 86.33 days (significant)

- Control: 29.93 days (insignificant)

The study demonstrated that 40% of treated mice survived beyond the observation period, indicating this compound's potential as a therapeutic agent against Chagas disease .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various pathogens, although specific data on its spectrum of activity remains limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes in T. cruzi, leading to reduced parasitemia and increased host survival rates. The compound's ability to modulate immune responses may also play a role in its therapeutic efficacy.

Case Studies

-

Chagas Disease Treatment :

- Study Design : C3H/He mice were infected with T. cruzi and treated with this compound.

- Results : Significant reduction in parasitemia and increased survival rates were observed in treated groups compared to controls.

- : this compound shows promise as an effective treatment for Chagas disease.

- Comparative Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the alkaloid structure can influence its potency and selectivity against T. cruzi. Ongoing research aims to identify structural features that enhance its therapeutic profile while minimizing potential side effects.

Eigenschaften

IUPAC Name |

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317023 | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-79-2 | |

| Record name | (-)-Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrondrine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRANDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.